

An In-depth Technical Guide to Potassium Carbonate-¹³C

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Compound of Interest

Compound Name: Potassium carbonate-¹³C

Cat. No.: B038563

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Potassium carbonate-¹³C ($K_2^{13}CO_3$), a stable isotope-labeled compound crucial for various scientific applications. This document details its chemical and physical properties, outlines its use in research, provides experimental protocols for its analysis, and illustrates key processes through diagrams.

Core Properties and Specifications

Potassium carbonate-¹³C is a variant of potassium carbonate where the standard carbon-12 atom is replaced with a carbon-13 isotope. This isotopic labeling is essential for techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, allowing for the tracing of carbon atoms through chemical and biological pathways.

Table 1: Chemical and Physical Properties of Potassium Carbonate-¹³C

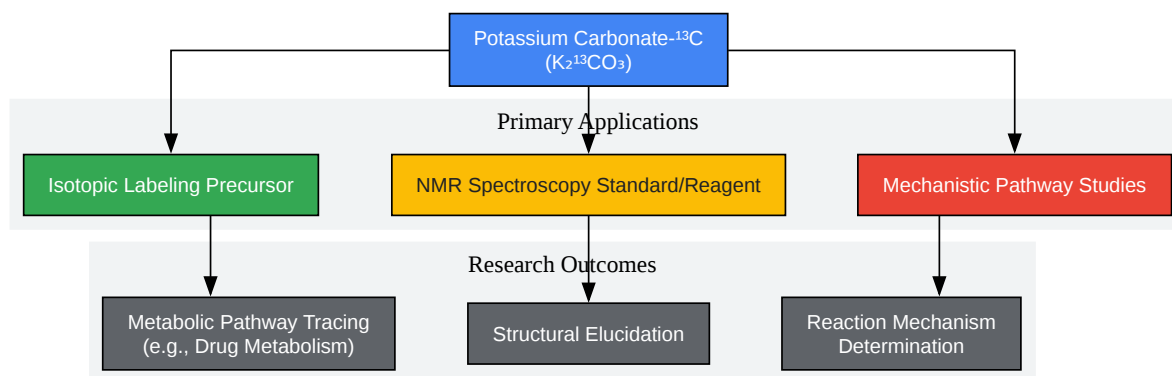
Property	Value	Reference
Molecular Weight	139.20 g/mol	[1][2]
Linear Formula	$K_2^{13}CO_3$	
CAS Number	122570-45-0	[3]
Appearance	White, hygroscopic solid	[4]
Melting Point	891 °C	[2]
Isotopic Purity	≥ 98 atom % ^{13}C	[2][3]
Chemical Purity	≥ 98%	[1][5]
Solubility	Highly soluble in water; insoluble in ethanol	[4][6]

Applications in Research and Development

The primary utility of Potassium carbonate- ^{13}C lies in its role as a precursor and a reagent in synthetic chemistry, particularly for introducing a ^{13}C label into target molecules.

- **Isotopic Labeling:** It serves as a fundamental building block for synthesizing ^{13}C -labeled organic compounds. These labeled molecules are indispensable in metabolic research, drug metabolism and pharmacokinetics (DMPK) studies, and environmental fate studies.
- **Mechanistic Studies:** Researchers utilize $K_2^{13}CO_3$ to elucidate reaction mechanisms. By tracking the position of the ^{13}C atom in reaction products, chemists can determine the pathways of bond formation and cleavage.
- **NMR Spectroscopy:** In ^{13}C NMR studies, compounds enriched with ^{13}C provide significantly enhanced signals, facilitating structural elucidation and dynamic studies.[7][8] It is also used in solid-state NMR studies to investigate phase transitions and molecular dynamics in materials like potassium hydrogen carbonate.[9]
- **Catalysis:** Potassium carbonate itself is a widely used base in organic synthesis for reactions such as phenol alkylation, ester hydrolysis, and as a dehydrating agent.[10] The labeled version can be used to study the role of the carbonate species in catalytic cycles.

Below is a diagram illustrating the logical flow of its primary applications.

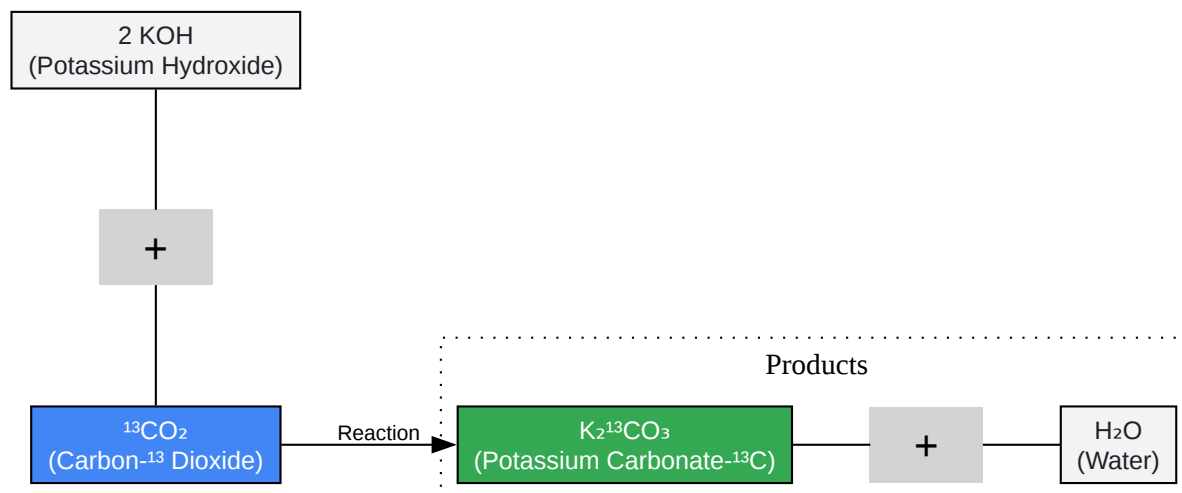


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Core applications of Potassium Carbonate-¹³C in scientific research.

Synthesis and Production

The commercial synthesis of potassium carbonate is achieved through the reaction of potassium hydroxide with carbon dioxide.[4] For the ¹³C-labeled version, isotopically enriched carbon dioxide (¹³CO₂) is used.



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Synthesis of Potassium Carbonate-¹³C.

An alternative historical method involves treating potassium chloride with carbon dioxide in the presence of an organic amine to yield potassium bicarbonate, which is subsequently calcined. [4]

Experimental Protocols: ¹³C NMR Analysis

The analysis of Potassium carbonate-¹³C and the compounds synthesized from it heavily relies on ¹³C NMR spectroscopy. Below is a generalized protocol for solution-state analysis.

Objective: To acquire a proton-decoupled ¹³C NMR spectrum to confirm isotopic incorporation and determine the chemical shift.

Materials and Equipment:

- Potassium carbonate-¹³C sample
- Deuterated solvent (e.g., D₂O)
- Internal standard (optional, e.g., imidazole)[11]

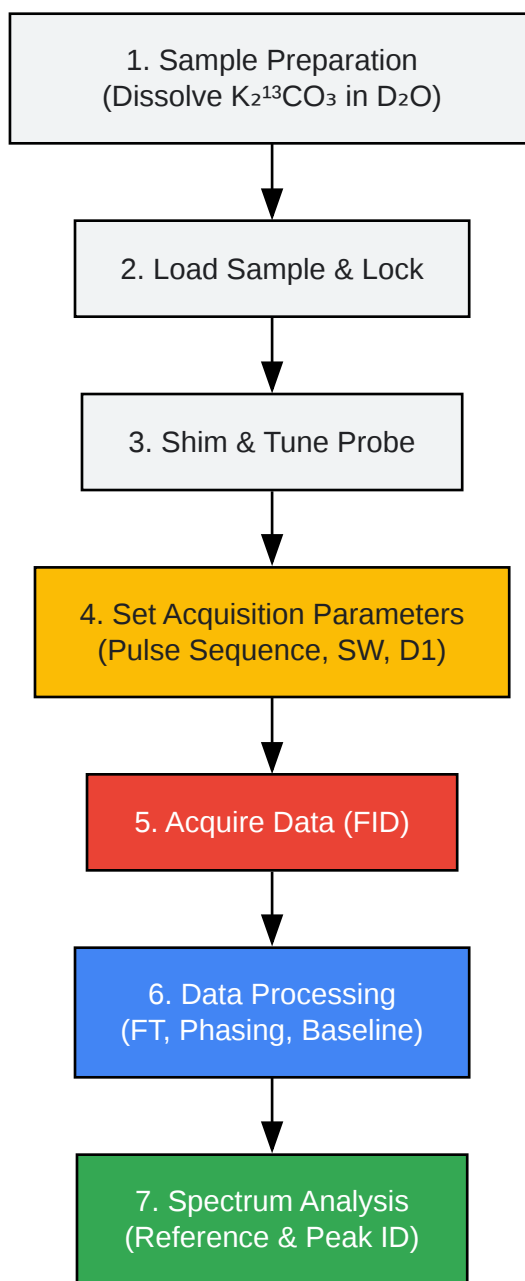
- NMR tubes (5 mm or 10 mm)
- NMR Spectrometer (e.g., 400, 500, or 600 MHz)[11]

Methodology:

- Sample Preparation:
 - Accurately weigh a small amount of the Potassium carbonate- ^{13}C sample.
 - Dissolve the sample in a suitable volume of D_2O (e.g., 0.6-0.7 mL for a 5 mm tube). The concentration is typically around 0.5 M for optimal signal.[8]
 - If an internal standard is required for quantification or precise chemical shift referencing, add a known quantity to the solution.[11]
 - Transfer the solution to an NMR tube.
- Spectrometer Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal from the D_2O solvent.
 - Shim the magnetic field to achieve homogeneity and optimal resolution.
 - Tune the ^{13}C probe to the correct frequency.
- Data Acquisition:
 - Set up a standard proton-decoupled ^{13}C NMR experiment (e.g., a simple Bloch decay pulse sequence).[8]
 - Key parameters to set include:
 - Spectral Width: Sufficient to cover the expected chemical shift range of carbonates (e.g., 20-40 kHz).[8]
 - Acquisition Time: Typically 1-2 seconds.

- Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of the ^{13}C nucleus.
- Pulse Width: Calibrated for a 90° pulse.
- Number of Scans: Dependent on sample concentration; may range from a few hundred to several thousand to achieve an adequate signal-to-noise ratio.
- Initiate data acquisition. A ^{13}C NMR signal for a mixture of potassium carbonate/bicarbonate in D_2O appears around 164-165 ppm.[\[11\]](#)
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum to obtain a pure absorption lineshape.
 - Perform baseline correction.
 - Reference the spectrum. If no internal standard is used, the residual solvent signal can be used, or it can be externally referenced to a standard like TMS.[\[8\]](#)

The following workflow diagram illustrates this experimental process.



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Workflow for ^{13}C NMR analysis of Potassium Carbonate- ^{13}C .

Safety and Handling

Potassium carbonate is classified as harmful if swallowed, and causes skin and serious eye irritation.^{[1][5]}

- Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.
- Storage: Store in a tightly sealed container in a dry, cool place.[1][5] Due to its hygroscopic nature, it will readily absorb moisture from the air.[4]
- Disposal: Dispose of in accordance with local, state, and federal regulations.

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